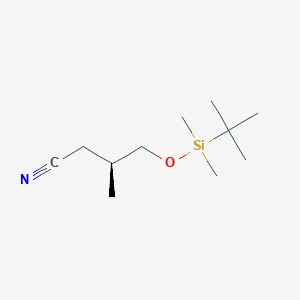
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile involves the reactivity of the TBDMS group. This group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((tert-Butyldiphenylsilyl)oxy)-3-methylbutanenitrile: Similar in structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
(S)-4-((Trimethylsilyl)oxy)-3-methylbutanenitrile: Features a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl group. This group provides stability and selectivity in reactions, making the compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
188692-78-6 |
|---|---|
Molecular Formula |
C11H23NOSi |
Molecular Weight |
213.39 g/mol |
IUPAC Name |
(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7,9H2,1-6H3/t10-/m0/s1 |
InChI Key |
XTLOIBKEFJHLCW-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC#N)CO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CC#N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)


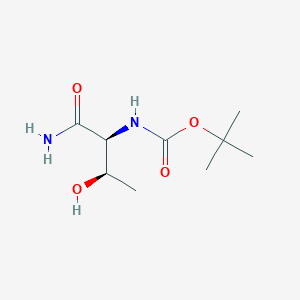
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
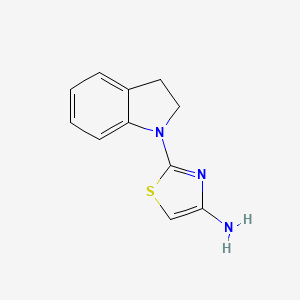
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)



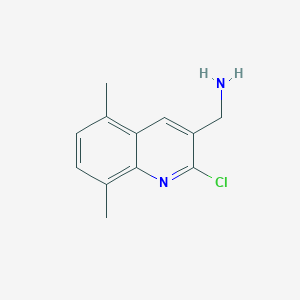
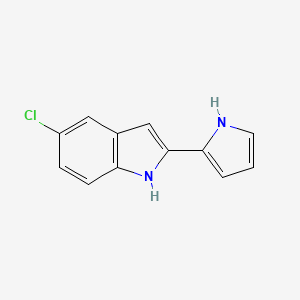
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
